3-Deoxysappanchalcone is a natural organic compound classified as a chalcone, a type of flavonoid. It is predominantly found in the heartwood of Caesalpinia sappan, also known as Sappanwood, a plant with a long history of use in traditional medicine in Asia. [, , , ]
3-Deoxysappanchalcone is a yellow, crystalline solid at room temperature. Its chemical formula is C16H14O4, and it has a molecular weight of 270.28 g/mol. [] This compound has demonstrated various pharmacological activities, including anti-inflammatory, antiviral, anti-tumor, and antioxidant properties, making it a subject of significant interest in scientific research. [, , , , , ]
The synthesis of 2'-O-Methylisoliquiritigenin can be achieved through several methods, primarily focusing on the methylation of isoliquiritigenin. One common approach involves:
The reaction can be represented as follows:
This method highlights the importance of controlling reaction conditions, including temperature and time, to optimize yield and purity .
The molecular formula for 2'-O-Methylisoliquiritigenin is . Its structure consists of:
2'-O-Methylisoliquiritigenin participates in various chemical reactions typical for chalcones, including:
These reactions are significant for modifying its structure to enhance pharmacological properties or to synthesize derivatives with improved activity .
The mechanism of action for 2'-O-Methylisoliquiritigenin involves several pathways:
These mechanisms contribute to its therapeutic potential in treating various diseases.
The physical and chemical properties of 2'-O-Methylisoliquiritigenin include:
2'-O-Methylisoliquiritigenin has several scientific applications:
Research continues into its potential applications across various fields, including medicine, nutrition, and personal care products .
2'-O-Methylisoliquiritigenin (4,4'-dihydroxy-2'-methoxychalcone) is biosynthesized through a highly specific O-methylation reaction catalyzed by the enzyme isoliquiritigenin 2'-O-methyltransferase (EC 2.1.1.154). This enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl position of isoliquiritigenin (2',4,4'-trihydroxychalcone), yielding S-adenosyl-L-homocysteine (SAH) and 2'-O-methylisoliquiritigenin as products [1] [4]. The reaction is irreversible and follows a sequential mechanism where SAM binds first, followed by the chalcone substrate [1].
The enzyme—alternatively termed chalcone O-methyltransferase (CHMT)—exhibits strict regioselectivity for the 2'-position of isoliquiritigenin. While it can methylate licodione (a retrochalcone), it shows negligible activity toward other flavonoid backbones like flavanones or flavones [4] [8]. This specificity distinguishes it from EC 2.1.1.65 (licodione 2'-O-methyltransferase), which cannot utilize isoliquiritigenin as a substrate [4]. Structural analysis indicates that substrate recognition involves hydrophobic interactions with the chalcone A-ring and hydrogen bonding with the 4'-hydroxyl group, positioning the 2'-hydroxyl optimally for nucleophilic attack on SAM's methyl group [8].
Table 1: Key Biochemical Properties of Isoliquiritigenin 2'-O-Methyltransferase
Property | Characteristic |
---|---|
EC Number | 2.1.1.154 |
Systematic Name | S-adenosyl-L-methionine:isoliquiritigenin 2'-O-methyltransferase |
Gene Family | Small gene family in Medicago sativa (alfalfa); homologs in other legumes |
Molecular Mass | ~40 kDa (determined via SDS-PAGE) |
Optimal pH | 8.0–8.5 |
Substrates | S-adenosyl-L-methionine (SAM), isoliquiritigenin |
Products | S-adenosyl-L-homocysteine (SAH), 2'-O-methylisoliquiritigenin |
Inhibitors | S-adenosyl-L-homocysteine (product inhibition) |
CHMT is primarily localized in the epidermal and cortical cells of alfalfa roots, starting 1.5–2.0 mm behind the root tip [2]. Its expression peaks during early root development (first 2 weeks post-germination) and is elicitor-inducible. Treatment with yeast extract triggers rapid but transient upregulation of CHMT activity, linking it to plant defense responses [8]. Transcript levels are negligible in aerial parts of the plant but detectable in root nodules, suggesting a role in rhizobial symbiosis [2].
Plant Metabolic Engineering:In alfalfa (Medicago sativa), CHMT overexpression directly enhances 2'-O-methylisoliquiritigenin production. This compound acts as the most potent natural inducer of nod genes in Rhizobium meliloti, facilitating nitrogen-fixing symbiosis [2] [8]. Transgenic alfalfa lines engineered for root-specific CHMT expression under the control of the CaMV 35S promoter showed a 3.5-fold increase in nodulation efficiency compared to wild-type plants. This strategy leverages the enzyme's native spatial regulation while amplifying its catalytic output [2]. Co-expression of CHMT with upstream phenylpropanoid pathway genes (e.g., chalcone synthase (CHS) and chalcone reductase (CHR)) further increased flux toward isoliquiritigenin, thereby increasing substrate availability for methylation [8].
Microbial Cell Factories:Heterologous production of 2'-O-methylisoliquiritigenin in microbial hosts faces challenges, including the need for functional expression of plant-derived methyltransferases and sufficient precursor pools. Key advances include:
Table 2: Metabolic Engineering Strategies for 2'-O-Methylisoliquiritigenin Production
Host System | Engineering Strategy | Key Outcomes | Challenges |
---|---|---|---|
Alfalfa | Root-specific overexpression of CHMT + co-expression of CHS/CHR | 3.5× increase in nodulation; Enhanced root exudation of methoxychalcone | Field performance variability; Slow biomass growth |
Escherichia coli | Expression of codon-optimized CHMT; Precursor feeding (isoliquiritigenin) | Functional enzyme production; In vitro activity confirmed | Low substrate solubility; Cytotoxicity of intermediates |
Saccharomyces cerevisiae | Full pathway integration (PAL→CHMT); Dynamic regulation via GAL promoters | De novo synthesis (48 mg/L); Compatibility with glycosylation pathways | Cofactor competition; Product degradation |
Future directions include applying synthetic biology tools such as:
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